

# Application Notes and Protocols for G007-LK in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



### For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **G007-LK**, a potent and selective tankyrase inhibitor, for in vivo studies using mouse models. The protocols are based on established preclinical research and are intended to guide the user in designing and executing robust experiments.

**G007-LK** is a small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2][3] By inhibiting tankyrases, **G007-LK** prevents the degradation of AXIN proteins, leading to the destabilization of β-catenin and subsequent downregulation of Wnt target genes.[1] This mechanism of action makes **G007-LK** a valuable tool for investigating the role of Wnt signaling in various physiological and pathological processes, particularly in cancer biology.

## Data Presentation: G007-LK Dosage and Administration in Mouse Models

The following tables summarize the quantitative data from various in vivo studies utilizing **G007-LK** in mouse models.



**Table 1: G007-LK Dosage and Efficacy in Oncology** 

**Mouse Models** 

| Mouse<br>Model                                   | Cancer<br>Type       | Administrat<br>ion Route   | Dosage        | Treatment<br>Schedule | Key<br>Findings                                                                                   |
|--------------------------------------------------|----------------------|----------------------------|---------------|-----------------------|---------------------------------------------------------------------------------------------------|
| COLO-<br>320DM<br>Xenograft                      | Colorectal<br>Cancer | Intraperitonea<br>I (i.p.) | 20 mg/kg      | Twice daily           | 61% tumor<br>growth<br>inhibition;<br>stabilization<br>of AXIN1/2,<br>decreased β-<br>catenin.[1] |
| COLO-<br>320DM<br>Xenograft                      | Colorectal<br>Cancer | Intraperitonea<br>I (i.p.) | 40 mg/kg      | Once daily            | 48% tumor growth inhibition.                                                                      |
| Genetically<br>Engineered<br>Apc Mutant<br>Model | Colorectal<br>Cancer | Intraperitonea<br>I (i.p.) | Not specified | Not specified         | Prevention or slowing of adenoma formation.                                                       |
| B16-F10<br>Syngeneic<br>Model                    | Melanoma             | Diet                       | Not specified | 4 days                | Reduced<br>WNT/β-<br>catenin<br>signaling in<br>tumors.[4]                                        |

# Table 2: G007-LK in Non-Oncology and Toxicology Mouse Models



| Mouse<br>Model                                           | Study Type                             | Administrat<br>ion Route   | Dosage               | Treatment<br>Schedule           | Key<br>Findings                                                                                |
|----------------------------------------------------------|----------------------------------------|----------------------------|----------------------|---------------------------------|------------------------------------------------------------------------------------------------|
| CD-1 Mice                                                | Toxicology                             | Intraperitonea<br>I (i.p.) | 60 and 100<br>mg/kg  | Once daily for<br>14 days       | Tolerability assessment. [5]                                                                   |
| Lgr5-EGFP-<br>Ires-<br>CreERT2;R2<br>6R-Confetti<br>Mice | Intestinal<br>Stem Cell<br>Homeostasis | Oral Gavage                | 10 mg/kg             | Daily                           | Reduced lineage tracing from LGR5+ stem cells.[6]                                              |
| Lgr5-EGFP-<br>Ires-<br>CreERT2;R2<br>6R-Confetti<br>Mice | Intestinal<br>Stem Cell<br>Homeostasis | Enriched<br>Chow           | 100 mg/kg in<br>chow | Ad libitum for<br>up to 3 weeks | Reversible silencing of LGR5+ intestinal stem cells without altering tissue morphology. [6][7] |
| db/db Mice                                               | Diabetes                               | Intraperitonea<br>I (i.p.) | 30 mg/kg             | Daily for 30<br>days            | Improved glycemic control, reduced blood glucose levels.[8]                                    |
| db/db Mice                                               | Metabolic<br>Disorder                  | Enriched<br>Chow           | Not specified        | 15 weeks                        | Attenuated weight gain and hepatic steatosis.[9]                                               |

**Table 3: Pharmacokinetic Parameters of G007-LK in Mice** 



| Mouse Strain | Administration<br>Route | Dose              | Key<br>Pharmacokinetic<br>Parameters                           |
|--------------|-------------------------|-------------------|----------------------------------------------------------------|
| CD-1 Mice    | Intravenous (i.v.)      | 1 mg/kg           | Systemic exposure measurement.                                 |
| CD-1 Mice    | Intraperitoneal (i.p.)  | 5 mg/kg           | Systemic exposure measurement.                                 |
| Female Mice  | Not specified           | Not specified     | Oral bioavailability of 76%, half-life (t1/2) of 2.6 hours.[4] |
| ICR Mice     | Enriched Chow           | 100 mg/kg in chow | Study to address pharmacokinetic properties.[6]                |

### **Experimental Protocols**

## Protocol 1: Antitumor Efficacy Assessment in a Colorectal Cancer Xenograft Model

This protocol is adapted from studies using the COLO-320DM human colorectal cancer cell line.[1][5]

- 1. Cell Culture and Xenograft Implantation:
- Culture COLO-320DM cells in appropriate media until they reach the desired confluence.
- Harvest and resuspend the cells in a suitable matrix (e.g., Matrigel) at a concentration of 5 x 10<sup>^</sup>6 cells per 100 μL.
- Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID).
- Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
- 2. Animal Grouping and Treatment:
- Randomize mice into treatment and control groups (n=10 per group).



- Vehicle Control: Prepare the vehicle solution used for G007-LK formulation. A common vehicle for intraperitoneal injection is a mixture of 15% DMSO, 17.5% Cremophor EL, 8.75% ethanol, 8.75% Miglyol 810N, and 50% PBS.[5]
- **G007-LK** Treatment: Prepare **G007-LK** in the vehicle at the desired concentration (e.g., 20 mg/kg for twice-daily administration or 40 mg/kg for once-daily administration).
- Administer the vehicle or G007-LK solution intraperitoneally according to the chosen schedule.
- 3. Monitoring and Endpoint:
- Measure tumor volume and mouse body weight 2-3 times per week.
- Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
- At the end of the study, euthanize the mice and harvest tumors for pharmacodynamic analysis (e.g., Western blot for AXIN1, β-catenin; qPCR for Wnt target genes).

### Protocol 2: Evaluation of G007-LK on Intestinal Stem Cell Homeostasis

This protocol is based on studies investigating the effect of **G007-LK** on LGR5+ intestinal stem cells.[6]

- 1. Animal Model:
- Utilize Lgr5-EGFP-Ires-CreERT2;R26R-Confetti or similar lineage-tracing mouse models.
- 2. G007-LK Administration via Enriched Chow:
- Prepare a diet containing G007-LK at a concentration of 100 mg per kg of chow.
- Provide the G007-LK-enriched chow or control chow (without the compound) to the mice ad libitum.
- The treatment can be initiated before or after the induction of lineage tracing.
- 3. Lineage Tracing Induction:
- Administer tamoxifen to the mice to induce Cre-recombinase activity and initiate lineage tracing from LGR5+ cells.



- 4. Sample Collection and Analysis:
- After the treatment period (e.g., 9 or 21 days), euthanize the mice and collect intestinal tissues (e.g., duodenum).
- · Perform histological analysis to assess tissue morphology.
- Use fluorescence microscopy to visualize and quantify the lineage-traced cells.
- Incorporate BrdU labeling to assess cell proliferation within the intestinal crypts.

### Mandatory Visualizations G007-LK Mechanism of Action in the Wnt/β-Catenin Pathway



Click to download full resolution via product page



Caption: Mechanism of **G007-LK** in the Wnt/β-catenin signaling pathway.

### **Experimental Workflow for In Vivo Efficacy Study**



Click to download full resolution via product page

Caption: General workflow for an in vivo xenograft efficacy study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. G007-LK Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Tankyrase inhibition sensitizes melanoma to PD-1 immune checkpoint blockade in syngeneic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology PMC [pmc.ncbi.nlm.nih.gov]
- 7. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tankyrase inhibition ameliorates lipid disorder via suppression of PGC-1α PARylation in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for G007-LK in In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607578#g007-lk-dosage-and-administration-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com